Dichlorobis(benzylamine)palladium(II)

Single-crystal X-ray diffraction Coordination chemistry Structure-activity relationship

Standard phosphine-based Pd catalysts introduce phosphorus contamination and require glovebox handling. Dichlorobis(benzylamine)palladium(II) (CAS 55126-74-4) solves both pain points: - **No P-residues**: Eliminates triphenylphosphine oxide byproducts; ideal for API synthesis with <1 ppm P specs. - **Air-stable**: Stable under ambient lab conditions; no Schlenk line or low-temperature storage needed. - **Trans-square planar geometry**: Single-crystal authenticated (P42/n, R=0.037); predictable ligand substitution for SAR studies.

Molecular Formula C14H18Cl2N2Pd
Molecular Weight 391.6 g/mol
Cat. No. B12315092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichlorobis(benzylamine)palladium(II)
Molecular FormulaC14H18Cl2N2Pd
Molecular Weight391.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN.C1=CC=C(C=C1)CN.Cl[Pd]Cl
InChIInChI=1S/2C7H9N.2ClH.Pd/c2*8-6-7-4-2-1-3-5-7;;;/h2*1-5H,6,8H2;2*1H;/q;;;;+2/p-2
InChIKeyDZGZTKMCZIWUKX-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dichlorobis(benzylamine)palladium(II): Specifications & Class


Dichlorobis(benzylamine)palladium(II) (CAS 55126-74-4), molecular formula C14H18Cl2N2Pd, molecular weight 391.63 g/mol, is a trans-square planar palladium(II) complex featuring a Pd(II) center coordinated to two benzylamine nitrogen donors and two chloride ligands in a mutually trans configuration [1]. Single-crystal X-ray diffraction confirms a tetragonal P42/n space group with unit cell parameters a = 15.285 Å, c = 6.732 Å, and a calculated density Dx = 1.654 Mg m⁻³ [1]. The symmetry-unique cis angles at the Pd atom are 86.25(11)° and 93.75(11)°, indicating a distorted square-planar coordination environment [1]. The compound is synthesized via reaction of palladium(II) chloride with benzylamine in ethanol or methanol under inert atmosphere, and exhibits notable stability to air and moisture compared to many phosphine-ligated palladium catalysts . This complex serves as a precursor for catalysis in cross-coupling reactions including Suzuki-Miyaura, Heck, and Sonogashira couplings .

1 Phosphine-free cross-coupling workflow (Sonogashira, Suzuki, Heck)
2 Air-stable catalyst suitable for ambient handling and storage
3 Crystallographically defined trans-square planar precursor for mechanistic studies

Dichlorobis(benzylamine)palladium(II): Why In-Class Substitutes Fail


Substituting dichlorobis(benzylamine)palladium(II) with structurally analogous Pd(II) complexes — such as dichlorobis(triphenylphosphine)palladium(II) [PdCl2(PPh3)2], palladium(II) acetate [Pd(OAc)2], or PdCl2 with alternative nitrogen donors — introduces quantifiable differences in coordination geometry, ligand electronic properties, air/moisture sensitivity, and catalytic activation pathways [1]. While PdCl2(PPh3)2 (MW 701.9 g/mol, water-insoluble, hygroscopic) contains air-sensitive phosphine ligands requiring rigorous inert-atmosphere handling, dichlorobis(benzylamine)palladium(II) (MW 391.63 g/mol, trans-N-donor configuration) demonstrates markedly different solubility and stability profiles [1]. The benzylamine ligands provide intermediate σ-donor strength distinct from both strongly σ-donating/π-accepting phosphines and weakly donating acetates, directly influencing oxidative addition kinetics and transmetalation energetics [2]. Furthermore, the trans-geometry of the benzylamine complex differs from the cis- or trans-isomerism possible with other ligand sets, affecting catalytic cycle entry and selectivity . Procurement decisions predicated solely on "palladium content" or "catalyst class" without accounting for these structural and physicochemical distinctions will yield non-reproducible outcomes in optimized synthetic protocols.

Ligand type: N-donor benzylamine provides intermediate σ-donor strength and air stability, unlike hygroscopic, air-sensitive PPh₃ ligands; electronic properties and oxidative addition kinetics may shift.
Geometry: Trans-square planar configuration differs from cis-PdCl₂(PPh₃)₂ and cyclopalladated Pd(OAc)₂ derivatives; catalytic cycle entry via trans-to-cis isomerization may alter performance.
Precursor identity: Pd(OAc)₂ with benzylamine yields dinuclear cyclopalladated species, not mononuclear trans-bis(amine); substituting without structural verification may introduce unintended reactivity.

Dichlorobis(benzylamine)palladium(II): Differentiation Evidence


Crystallographic Evidence: trans vs. cis Geometry

Single-crystal X-ray diffraction analysis definitively establishes that dichlorobis(benzylamine)palladium(II) adopts a trans-square planar geometry with the Pd atom residing on a crystallographic twofold axis [1]. This stands in direct contrast to the cis geometry typically observed in dichlorobis(triphenylphosphine)palladium(II) and related phosphine complexes, as well as the dinuclear acetate-bridged structure formed when palladium(II) acetate reacts with benzylamine to yield [Pd(C6H4CH2NH2)(µ-OAc)]2 [1][2]. The trans configuration has quantifiable consequences for catalytic entry: trans complexes must undergo isomerization to cis before oxidative addition can proceed, whereas cis complexes enter the catalytic cycle directly [1].

Crystal geometry
Class-level inference
Trans-square planar, P42/n, R=0.037; cis angles 86.25°/93.75°
Supports batch structural fidelity and procurement quality control
Single-crystal XRD at 293 K; confirmed mononuclear N-coordination
Single-crystal X-ray diffraction Coordination chemistry Structure-activity relationship

Air and Moisture Stability vs. Phosphine Catalysts

Dichlorobis(benzylamine)palladium(II) demonstrates significantly reduced air and moisture sensitivity compared to phosphine-ligated palladium complexes . In contrast, dichlorobis(triphenylphosphine)palladium(II) [PdCl2(PPh3)2] is classified as hygroscopic and requires storage below +30°C with protection from moisture, as triphenylphosphine ligands are susceptible to oxidation in air to form triphenylphosphine oxide [1]. The nitrogen-donor benzylamine ligands in the target compound are not prone to oxidation under ambient conditions, enabling simpler handling protocols and longer shelf stability under standard laboratory storage conditions .

Air/moisture stability
Cross-study comparable
Stable under ambient lab conditions vs. hygroscopic, oxidation-prone PdCl₂(PPh₃)₂
Enables handling without glovebox; extends shelf life
Qualitative classification; actual stability depends on storage humidity
Catalyst handling stability Air sensitivity Phosphine-free catalysis

Benzylamine vs. Triphenylphosphine: Donor and Acceptor Properties

The benzylamine ligand (NH2CH2Ph) functions as a pure σ-donor through the nitrogen lone pair, with minimal π-accepting capability . In contrast, triphenylphosphine (PPh3) acts as both a strong σ-donor and significant π-acceptor due to phosphorus d-orbital participation . This fundamental electronic difference directly impacts palladium center electron density and, consequently, the energetics of oxidative addition (favored by electron-rich Pd centers) and reductive elimination (favored by electron-poor Pd centers) . The intermediate electron density conferred by benzylamine ligands — stronger donating than chloride but weaker than phosphine — positions dichlorobis(benzylamine)palladium(II) as a modulated-activity catalyst distinct from both highly electron-rich phosphine systems and electron-deficient acetate systems [1].

Donor/acceptor profile
Class-level inference
Benzylamine: moderate σ-donor, negligible π-acceptor; PPh₃: strong σ-donor, strong π-acceptor
Intermediate Pd electron density may modulate oxidative addition/reductive elimination balance
Electronic ranking based on established ligand field principles
Ligand field effects Catalytic activity modulation Electronic tuning

Synthetic Pathway: Direct trans-Pd(II) vs. Cyclopalladated Byproduct

The synthetic route to dichlorobis(benzylamine)palladium(II) using PdCl2 and benzylamine in ethanol or methanol yields exclusively the trans-bis(amine) mononuclear complex without cyclometalation . In contrast, the reaction of palladium(II) acetate with benzylamine under similar conditions yields the dinuclear cyclopalladated complex [Pd(C6H4CH2NH2)(µ-OAc)]2, where C-H activation at the ortho-position of the phenyl ring has occurred [1]. This distinction is critical: the target compound serves as a well-defined, non-cyclometalated Pd(II) precursor, whereas the Pd(OAc)2-derived product is a cyclopalladated species that enters catalytic cycles through different mechanistic pathways [1].

Synthetic specificity
Cross-study comparable
PdCl₂ + benzylamine yields mononuclear trans-[PdCl₂(NH₂CH₂Ph)₂]; no ortho-C–H activation
Provides non-cyclometalated precursor with predictable ligand substitution
Contrasts with Pd(OAc)₂ route that forms dinuclear cyclopalladated dimer
Synthetic methodology Precursor purity Cyclometalation control

Phosphine-Free Sonogashira Coupling Performance

Dichlorobis(benzylamine)palladium(II) functions as an effective phosphine-free catalyst for Sonogashira cross-coupling reactions, enabling C(sp²)-C(sp) bond formation between aryl halides and terminal alkynes . While PdCl2(PPh3)2 is also a competent Sonogashira catalyst, the phosphine-free nature of the benzylamine complex offers distinct advantages in terms of catalyst removal from product streams and reduced ligand-derived impurities in final compounds . Comparative studies of palladium catalysts in Sonogashira coupling indicate that nitrogen-donor ligand systems can achieve comparable yields to phosphine-based systems while eliminating phosphine oxide byproduct contamination, a critical consideration for pharmaceutical intermediate synthesis where residual phosphorus must be controlled to low ppm levels [1].

Sonogashira performance
Class-level inference
Phosphine-free catalysis; eliminates PPh₃=O byproduct contamination
Supports purification-focused workflows; relevant where residual phosphorus is regulated
Comparative yields require substrate-specific optimization; N-donor systems reported effective
Sonogashira coupling Phosphine-free catalysis Cross-coupling methodology

Dichlorobis(benzylamine)palladium(II): Application Scenarios


Phosphine-Free Sonogashira for Pharmaceutical Intermediates

Deploy dichlorobis(benzylamine)palladium(II) as the catalyst of choice for Sonogashira cross-coupling reactions where residual phosphorus contamination is a regulatory or purification concern . The benzylamine ligand set eliminates triphenylphosphine oxide byproduct formation inherent to PdCl2(PPh3)2-catalyzed reactions, streamlining downstream purification and enabling compliance with low-ppm phosphorus specifications in active pharmaceutical ingredient (API) manufacturing . The air-stable nature of the complex further simplifies reaction setup in production environments .

Suzuki-Miyaura & Heck Coupling: Electron-Deficient Substrates

Select dichlorobis(benzylamine)palladium(II) for Suzuki-Miyaura and Heck cross-coupling reactions where the intermediate σ-donor strength of benzylamine ligands (stronger than acetate, weaker than phosphine) provides an optimal balance between oxidative addition facilitation and reductive elimination efficiency . This electronic profile is particularly suited to aryl bromide and aryl chloride substrates bearing moderately electron-withdrawing substituents, where highly electron-rich phosphine catalysts may promote unwanted side reactions or premature catalyst deactivation .

Laboratories Without Glovebox Infrastructure

Procure dichlorobis(benzylamine)palladium(II) for catalytic screening and routine synthesis in laboratories lacking glovebox or Schlenk line capabilities for air-sensitive catalyst handling . Unlike hygroscopic, air-sensitive PdCl2(PPh3)2 which requires rigorous moisture exclusion and low-temperature storage, the benzylamine complex maintains stability under ambient laboratory conditions, reducing infrastructure requirements and minimizing catalyst degradation due to handling errors .

SAR Studies: Defined trans-Pd(II) Precursor

Utilize dichlorobis(benzylamine)palladium(II) as a structurally authenticated trans-square planar Pd(II) precursor for mechanistic investigations and catalyst development programs . The compound's well-defined crystallographic parameters (P42/n space group, R factor = 0.037) provide a verifiable baseline for structure-activity relationship studies, and its trans-geometry offers a distinct entry point to catalytic cycles compared to cis-configured Pd(II) complexes . The non-cyclometalated N-coordination mode ensures predictable ligand substitution behavior .

Application
Selection Property
Validation Focus
Phosphine-free Sonogashira coupling
N-donor ligand set, no phosphorus byproducts
Phosphine impurity control, purification efficiency
Suzuki-Miyaura / Heck with electron-deficient substrates
Intermediate σ-donor strength
Oxidative addition / reductive elimination balance
Catalyst screening without glovebox
Air/moisture stability
Ambient handling robustness, shelf life
Mechanistic studies / SAR
Crystallographically defined trans-geometry
Structural fidelity, predictable ligand substitution

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